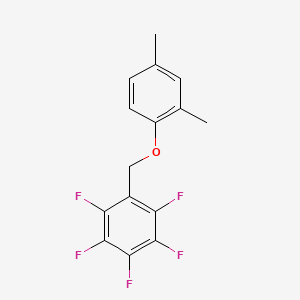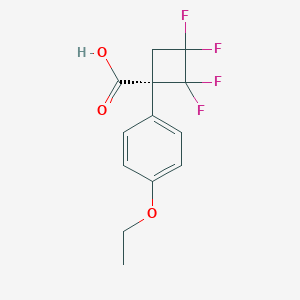
(Hepta-1,6-dien-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Hepta-1,6-dien-2-yl)benzene is an organic compound characterized by a benzene ring substituted with a hepta-1,6-dien-2-yl group. This compound is of interest due to its unique structure, which combines the aromatic stability of benzene with the reactivity of a diene system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Hepta-1,6-dien-2-yl)benzene typically involves the reaction of benzene with a hepta-1,6-dien-2-yl halide under Friedel-Crafts alkylation conditions. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The reaction proceeds as follows:
Formation of the electrophile: The hepta-1,6-dien-2-yl halide reacts with the Lewis acid to form a more reactive electrophile.
Electrophilic aromatic substitution: The benzene ring attacks the electrophile, leading to the formation of the this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(Hepta-1,6-dien-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The diene moiety can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of the diene can yield the corresponding alkane.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO₄) for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation with sulfur trioxide (SO₃) or oleum, and halogenation with halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Epoxides or diols depending on the reagent used.
Reduction: The corresponding alkane.
Substitution: Nitro, sulfonic, or halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
(Hepta-1,6-dien-2-yl)benzene finds applications in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (Hepta-1,6-dien-2-yl)benzene depends on the specific reaction or application. In electrophilic aromatic substitution, the benzene ring acts as a nucleophile, attacking the electrophile to form a sigma complex, which then loses a proton to regenerate the aromatic system. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Styrene: Similar structure but with a vinyl group instead of a hepta-1,6-dien-2-yl group.
Phenylbutadiene: Contains a butadiene moiety attached to a benzene ring.
Phenylhexadiene: Similar to (Hepta-1,6-dien-2-yl)benzene but with a hexadiene group.
Uniqueness
This compound is unique due to its extended diene system, which imparts distinct reactivity and potential for diverse chemical transformations. Its combination of aromatic and diene functionalities makes it a versatile compound in synthetic and applied chemistry.
Eigenschaften
CAS-Nummer |
66406-90-4 |
|---|---|
Molekularformel |
C13H16 |
Molekulargewicht |
172.27 g/mol |
IUPAC-Name |
hepta-1,6-dien-2-ylbenzene |
InChI |
InChI=1S/C13H16/c1-3-4-6-9-12(2)13-10-7-5-8-11-13/h3,5,7-8,10-11H,1-2,4,6,9H2 |
InChI-Schlüssel |
JUKFOTYCJGAAJF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCC(=C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


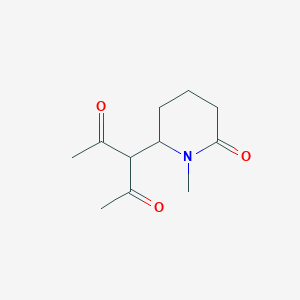
![2-[Bis(2-hydroxyethyl)amino]ethanol;chloromethane](/img/structure/B14463411.png)



![1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one](/img/structure/B14463453.png)

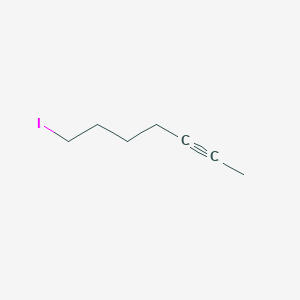
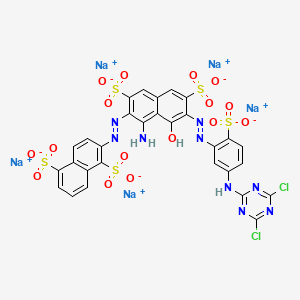
![N-[(Benzyloxy)carbonyl]glycyl-N-hydroxyglycinamide](/img/structure/B14463469.png)
